molecular formula C11H16N2 B13262070 N,N-dimethyl-1,2,3,4-tetrahydroquinolin-7-amine

N,N-dimethyl-1,2,3,4-tetrahydroquinolin-7-amine

Cat. No.: B13262070
M. Wt: 176.26 g/mol
InChI Key: FKZKVFSPQAPOCL-UHFFFAOYSA-N
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Description

N,N-dimethyl-1,2,3,4-tetrahydroquinolin-7-amine is a chemical compound belonging to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The structure of this compound consists of a quinoline ring system that is partially saturated and substituted with a dimethylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-1,2,3,4-tetrahydroquinolin-7-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-alkenyl aniline with aldehydes and ethyl cyanoacetate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction proceeds through a Knoevenagel condensation followed by an aza-Michael addition to form the tetrahydroquinoline scaffold .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: N,N-dimethyl-1,2,3,4-tetrahydroquinolin-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of fully saturated tetrahydroquinoline derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products: The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

N,N-dimethyl-1,2,3,4-tetrahydroquinolin-7-amine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is used in the production of dyes, pesticides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-dimethyl-1,2,3,4-tetrahydroquinolin-7-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the reuptake of neurotransmitters such as serotonin and dopamine, thereby affecting mood and behavior .

Comparison with Similar Compounds

Uniqueness: N,N-dimethyl-1,2,3,4-tetrahydroquinolin-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethylamino group enhances its solubility and reactivity, making it a valuable intermediate in various synthetic and research applications.

Properties

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

N,N-dimethyl-1,2,3,4-tetrahydroquinolin-7-amine

InChI

InChI=1S/C11H16N2/c1-13(2)10-6-5-9-4-3-7-12-11(9)8-10/h5-6,8,12H,3-4,7H2,1-2H3

InChI Key

FKZKVFSPQAPOCL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(CCCN2)C=C1

Origin of Product

United States

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